Cas no 1895330-05-8 (3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol)

3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol
- EN300-1785454
- 1895330-05-8
-
- インチ: 1S/C10H13N3O/c11-4-8(5-14)7-1-2-9-10(3-7)13-6-12-9/h1-3,6,8,14H,4-5,11H2,(H,12,13)
- InChIKey: QLFWZTWRELDSFR-UHFFFAOYSA-N
- ほほえんだ: OCC(CN)C1=CC=C2C(=C1)NC=N2
計算された属性
- せいみつぶんしりょう: 191.105862047g/mol
- どういたいしつりょう: 191.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 74.9Ų
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785454-1.0g |
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol |
1895330-05-8 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1785454-0.05g |
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol |
1895330-05-8 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1785454-5.0g |
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol |
1895330-05-8 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1785454-0.1g |
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol |
1895330-05-8 | 0.1g |
$1005.0 | 2023-09-19 | ||
Enamine | EN300-1785454-2.5g |
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol |
1895330-05-8 | 2.5g |
$2240.0 | 2023-09-19 | ||
Enamine | EN300-1785454-0.5g |
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol |
1895330-05-8 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1785454-5g |
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol |
1895330-05-8 | 5g |
$3313.0 | 2023-09-19 | ||
Enamine | EN300-1785454-1g |
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol |
1895330-05-8 | 1g |
$1142.0 | 2023-09-19 | ||
Enamine | EN300-1785454-10.0g |
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol |
1895330-05-8 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1785454-0.25g |
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol |
1895330-05-8 | 0.25g |
$1051.0 | 2023-09-19 |
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol 関連文献
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-olに関する追加情報
Recent Advances in the Study of 3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol (CAS: 1895330-05-8)
The compound 3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol (CAS: 1895330-05-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the unique structural features of 3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol, which make it a promising candidate for targeting specific biological pathways. The compound's benzimidazole core is known to interact with various enzymes and receptors, suggesting its utility in modulating disease-related processes. Researchers have explored its role in inhibiting key enzymes involved in inflammation and cancer progression, with preliminary results showing promising efficacy in vitro.
One of the key advancements in the study of this compound is the development of efficient synthetic routes. A recent publication in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis method for 3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol, which significantly reduces production costs and improves scalability. This breakthrough is expected to facilitate further pharmacological evaluations and preclinical studies.
In addition to its synthetic accessibility, the compound's pharmacokinetic properties have been a focal point of recent research. Studies have demonstrated favorable absorption and distribution profiles, along with minimal toxicity in animal models. These findings underscore the compound's potential as a lead candidate for further optimization and clinical development.
Looking ahead, researchers are investigating the compound's mechanism of action at the molecular level. Advanced techniques such as X-ray crystallography and molecular docking simulations are being employed to elucidate its binding interactions with target proteins. These efforts are expected to provide valuable insights for structure-activity relationship (SAR) studies and the design of more potent derivatives.
In conclusion, 3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol (CAS: 1895330-05-8) represents a promising scaffold for drug discovery, with recent studies highlighting its synthetic feasibility, biological activity, and therapeutic potential. Continued research in this area is likely to yield significant contributions to the development of novel treatments for various diseases.
1895330-05-8 (3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol) 関連製品
- 1512985-37-3(4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]-)
- 847930-79-4(5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide)
- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)
- 1645267-57-7(1-(1-Adamantyl)-3,5-dimethylpyridinium bromide)
- 67274-50-4(Acetamide, N-(4-ethylphenyl)-N-hydroxy-)
- 1934272-02-2(1934272-02-2)
- 2097993-21-8(4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)cyclohexane-1-carboxylic acid)
- 1421482-68-9(N-(furan-3-yl)methyl-N-(2-methoxyethyl)-2-phenoxypropanamide)
- 866137-36-2(2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate)
- 166739-13-5(N-Boc-N-cyclohexylglycine)



